1-Propyl-1H-pyrazol-4-ol
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Overview
Description
1-Propyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the fourth position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
1-Propyl-1H-pyrazol-4-ol, also known as 1-Propylpyrazol-4-ol, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known to exhibit a broad range of pharmacological properties . They have been reported to show anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral activities, and more .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Pyrazole derivatives have been reported to exhibit a broad range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-propylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions can yield the desired pyrazole derivative . Another method involves the use of terminal alkynes, hydrazines, and carbonyl compounds in a cyclocondensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various substituents, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrazole ketones, while substitution reactions can produce halogenated pyrazole derivatives .
Scientific Research Applications
1-Propyl-1H-pyrazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-ol: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1H-pyrazol-4-ol: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-1H-pyrazol-4-ol: Similar structure but with a butyl group instead of a propyl group
Uniqueness
1-Propyl-1H-pyrazol-4-ol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The length and nature of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl counterparts .
Properties
IUPAC Name |
1-propylpyrazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLEDRXPQCANG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515313 |
Source
|
Record name | 1-Propyl-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78242-21-4 |
Source
|
Record name | 1-Propyl-1H-pyrazol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78242-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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